molecular formula C21H18N2O2 B240786 3-[(Diphenylacetyl)amino]benzamide

3-[(Diphenylacetyl)amino]benzamide

Cat. No. B240786
M. Wt: 330.4 g/mol
InChI Key: LKVVWCKRPRKZAC-UHFFFAOYSA-N
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Description

3-[(Diphenylacetyl)amino]benzamide (DPABA) is an organic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. DPABA belongs to the class of benzamides and is a derivative of diphenylacetic acid.

Mechanism of Action

3-[(Diphenylacetyl)amino]benzamide functions as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, 3-[(Diphenylacetyl)amino]benzamide reduces inflammation and pain. 3-[(Diphenylacetyl)amino]benzamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
3-[(Diphenylacetyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and has been shown to reduce fever in rats. 3-[(Diphenylacetyl)amino]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-[(Diphenylacetyl)amino]benzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 3-[(Diphenylacetyl)amino]benzamide is also stable and can be stored for extended periods without degradation. However, 3-[(Diphenylacetyl)amino]benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. 3-[(Diphenylacetyl)amino]benzamide is also relatively insoluble in organic solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(Diphenylacetyl)amino]benzamide. One area of interest is its potential as a chemotherapeutic agent. Further studies are needed to determine the efficacy of 3-[(Diphenylacetyl)amino]benzamide in treating various types of cancer. Another area of interest is the development of new synthesis methods for 3-[(Diphenylacetyl)amino]benzamide that are more efficient and cost-effective. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[(Diphenylacetyl)amino]benzamide for various applications.

Synthesis Methods

3-[(Diphenylacetyl)amino]benzamide can be synthesized through the reaction of diphenylacetic acid with thionyl chloride, followed by the reaction with ammonia and acetic anhydride. The resulting product is then purified through recrystallization to obtain 3-[(Diphenylacetyl)amino]benzamide in its pure form.

Scientific Research Applications

3-[(Diphenylacetyl)amino]benzamide has been extensively studied for its potential applications in medicine and biochemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 3-[(Diphenylacetyl)amino]benzamide has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.

properties

Product Name

3-[(Diphenylacetyl)amino]benzamide

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(2,2-diphenylacetyl)amino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-20(24)17-12-7-13-18(14-17)23-21(25)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,24)(H,23,25)

InChI Key

LKVVWCKRPRKZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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